MAGE-3 (111-125) is a peptide derived from the Melanoma-associated antigen 3, which is categorized as a cancer-testis antigen. This peptide plays a significant role in immunology and cancer research, particularly in the context of melanoma and other malignancies. MAGE-3 is known for its ability to elicit immune responses, making it a target for cancer immunotherapy.
MAGE-3 is primarily expressed in various tumors, including melanoma, non-small cell lung cancer, and hematologic malignancies. It is part of a family of cancer-testis antigens that are typically expressed in the testis and certain tumors but not in normal tissues, which makes them ideal candidates for targeted immunotherapy.
MAGE-3 (111-125) is classified under peptides and proteins with immunogenic properties. It specifically binds to human leukocyte antigen A*0201, which presents it to CD8+ T cells, facilitating an immune response against tumor cells expressing this antigen.
The synthesis of MAGE-3 (111-125) can be performed using solid-phase peptide synthesis techniques. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process typically includes:
For MAGE-3 (111-125), specific sequences such as RKVAELVHFLLLKYRA are synthesized using automated synthesizers that allow precise control over the sequence and quality of the peptide produced. The purity of synthesized peptides is typically assessed using analytical HPLC.
MAGE-3 (111-125) has a defined amino acid sequence that contributes to its three-dimensional structure. The specific sequence RKVAELVHFLLLKYRA forms secondary structures such as alpha-helices or beta-sheets, which are crucial for its interaction with immune receptors.
The molecular weight of MAGE-3 (111-125) can be calculated based on its amino acid composition, which typically falls within the range of 1,500 to 2,000 Daltons. This molecular weight is essential for understanding its behavior in biological systems.
The primary chemical reactions involving MAGE-3 (111-125) include its binding to major histocompatibility complex molecules and subsequent recognition by T-cell receptors. These interactions lead to T-cell activation and proliferation.
The binding affinity between MAGE-3 (111-125) and HLA-A*0201 can be quantified using techniques such as surface plasmon resonance or competitive binding assays. These methods provide insights into the strength and specificity of the peptide-MHC interaction.
The mechanism of action for MAGE-3 (111-125) involves several steps:
Studies have shown that T cells specific for MAGE-3 can effectively recognize and kill melanoma cells expressing this antigen, highlighting its potential as a target for immunotherapy .
MAGE-3 (111-125) is typically a white powder when synthesized and should be stored at low temperatures to maintain stability. Its solubility varies depending on the solvent used but is generally soluble in aqueous buffers at physiological pH.
The chemical properties include stability under physiological conditions, reactivity with antibodies specific to MAGE-3, and compatibility with various assay formats used in immunological studies.
MAGE-3 (111-125) has several scientific applications:
MAGE-3 (Melanoma-Associated Antigen 3), also designated MAGE-A3, belongs to the cancer-testis antigen (CTA) family characterized by restricted expression in immune-privileged germline tissues (testis, placenta) and aberrant reactivation in diverse epithelial malignancies. The peptide fragment MAGE-3 (111-125) (sequence: RKVAELVHFLLLKYR) represents an immunogenic epitope derived from this protein. CTAs like MAGE-A3 exhibit minimal to no expression in normal somatic tissues, making them attractive targets for tumor-specific immunotherapy. However, their expression profile in carcinomas is heterogeneous. In head and neck squamous cell carcinoma (HNSCC), MAGE-A3 is expressed in over 75% of tumors regardless of the primary anatomical site (oral cavity, hypopharynx) [8]. Similarly, MAGE-A3 expression is documented in melanoma, non-small cell lung cancer (NSCLC), hematologic malignancies, and esophageal squamous cell carcinoma (ESCC), where high expression correlates with lymphatic metastasis and poor survival [1] [4] [7]. This frequent and tumor-selective expression pattern positions MAGE-3 (111-125) as a shared tumor-associated antigen relevant across multiple epithelial cancer types [5].
Table 1: MAGE-A3 Expression in Epithelial Carcinomas
Cancer Type | Expression Frequency | Clinical Significance | Reference |
---|---|---|---|
Head & Neck SCC (HNSCC) | >75% | Target for naturally acquired CD4+ T-cell responses | [8] |
Esophageal SCC (ESCC) | High in subsets | Correlates with lymphatic metastasis, poor survival | [7] |
Melanoma | ~65% | Target for CTL and CD4+ T-cell responses | [1] [10] |
Non-Small Cell Lung Cancer | Significant proportion | Explored in vaccine trials | [1] [4] |
Unlike classical tumor antigens presented by MHC class I molecules to CD8+ cytotoxic T lymphocytes, the MAGE-3 (111-125) epitope is primarily presented by HLA class II molecules (HLA-DR, HLA-DP) to CD4+ T helper (Th) cells. Dendritic cells (DCs) play a central role in this process. They uptake and process the full-length MAGE-3 protein or the 111-125 peptide, loading the resulting epitopes onto HLA class II molecules within endosomal compartments. This processed peptide is then presented on the DC surface for recognition by CD4+ T cells [1] [6]. Specifically, research demonstrates that MAGE-3 (111-125) is naturally processed and presented by monocyte-derived dendritic cells in association with HLA-DR13 and HLA-DP molecules [1] [8]. This HLA class II restriction is crucial for orchestrating broader anti-tumor immune responses, as CD4+ Th cells provide essential help for activating and sustaining CD8+ CTL responses, promoting B cell antibody production, and enhancing dendritic cell function [6]. The promiscuous binding capability of this epitope to multiple HLA-DR alleles increases its potential immunogenicity across diverse patient populations [1].
Table 2: HLA Class II Presentation of MAGE-3 Epitopes
Epitope Sequence | HLA Restriction | Presenting Cell | Functional Consequence | Reference |
---|---|---|---|---|
RKVAELVHFLLLKYR (111-125) | HLA-DR13, HLA-DP | Dendritic Cells | Activation of CD4+ T helper cells | [1] [8] |
MAGE-3 114-127 | HLA-DR13 | Dendritic Cells | Activation of specific CD4+ T clones | [1] |
MAGE-3 161-175 | HLA-DR | Dendritic Cells | Naturally processed epitope | [8] |
Despite the immunosuppressive nature of the tumor microenvironment (TME), spontaneous CD4+ T-cell responses specific for MAGE-3 (111-125) and other MAGE-A3/A4 epitopes are detectable in a significant proportion of cancer patients without prior vaccination. Studies using autologous antigen-presenting cells (APCs) pulsed with overlapping MAGE-3 peptide pools, including the 111-125 fragment, successfully isolated MAGE-3-specific CD4+ T cells from 7 out of 7 HNSCC patients analyzed [8]. This high frequency indicates that MAGE-3 expression within the HNSCC TME is sufficient to prime endogenous CD4+ T-cell responses. The detection of these naturally occurring T cells suggests that the immune system frequently recognizes MAGE-3 as a foreign antigen despite its "self"-related origin (being a normal germline protein). However, these spontaneous responses are often functionally inadequate to mediate tumor regression, likely due to concomitant immunosuppressive mechanisms within the TME, such as Treg infiltration, inhibitory checkpoint expression (PD-1/PD-L1), and impaired antigen presentation [6] [9]. The presence of these naturally acquired T cells provides a strong rationale for therapeutic strategies aiming to boost pre-existing immunity, such as cancer vaccines or checkpoint blockade, particularly in highly antigenic tumors like HNSCC [8].
CD4+ T-cell clones specific for MAGE-3 (111-125) exhibit heterogeneous cytokine secretion profiles upon antigen recognition, reflecting diverse functional subsets. In vitro stimulation of these clones with peptide-pulsed APCs or tumor cells expressing MAGE-3 and appropriate HLA class II molecules reveals the production of key Th1 and Th2 cytokines. Characteristically, these clones produce Interferon-gamma (IFN-γ), indicative of a Th1-polarized response associated with cell-mediated immunity, macrophage activation, and support for CD8+ CTL function [1] [8]. Some clones also secrete Interleukin-5 (IL-5), a cytokine typically associated with Th2 responses involved in B cell help and eosinophil activation [8]. This mixed Th1/Th2 profile (IFN-γ and IL-5 secretion) suggests that the functional role of MAGE-3 (111-125)-specific CD4+ T cells in vivo might be complex, potentially contributing both to pro-inflammatory anti-tumor effector functions and to less cytotoxic humoral or regulatory responses. The cytokine profile significantly influences their therapeutic potential; clones with a strong Th1 bias (high IFN-γ) are generally considered more desirable for promoting effective anti-tumor immunity capable of directly suppressing tumor growth and enhancing CTL activity [6].
Table 3: Cytokine Profile of MAGE-3 (111-125)-Specific CD4+ T-Cell Clones
Cytokine Secreted | T-cell Subset Association | Potential Role in Anti-Tumor Immunity | Reference |
---|---|---|---|
Interferon-gamma (IFN-γ) | Th1 | Macrophage activation, CTL support, anti-angiogenic | [1] [8] |
Interleukin-5 (IL-5) | Th2 | B cell help, eosinophil recruitment | [8] |
Mixed IFN-γ / IL-5 | Th0/Th2 | Combined cellular & humoral potential | [8] |
Tumors expressing MAGE-3, including those potentially presenting the 111-125 epitope, employ multiple mechanisms to evade immune recognition by disrupting antigen processing and presentation. A key strategy involves the downregulation or loss of MHC class I molecules on the tumor cell surface. While MAGE-3 (111-125) is primarily HLA class II-restricted (presented by professional APCs like DCs), effective tumor clearance often requires coordinated CD8+ CTL responses targeting HLA class I-presented tumor antigens. Tumors can silence HLA class I genes or downregulate their transcription, directly impairing CTL recognition [3] [5] [10]. Furthermore, metastatic lesions, including those in breast cancer, frequently show deficiencies in the antigen processing machinery (APM), such as reduced expression of TAP-1 (Transporter Associated with Antigen Processing 1), LMP-2/7 (proteasome subunits), and beta-2 microglobulin (essential for HLA class I stability) [3]. These defects prevent the efficient generation and loading of peptide antigens (including potential MAGE-3-derived CTL epitopes) onto HLA class I molecules.
Beyond affecting direct tumor cell presentation to CTLs, the TME can suppress the function of professional APCs crucial for initiating CD4+ T-cell responses to HLA class II epitopes like MAGE-3 (111-125). Tumors secrete immunosuppressive factors (e.g., IL-10, TGF-β, VEGF) that can impair dendritic cell maturation and antigen-presenting function. Additionally, tumors exploit immune checkpoints; interaction between PD-L1 (often upregulated on tumor cells and immune cells within the TME) and PD-1 on T cells leads to T-cell exhaustion and dysfunction, blunting responses against presented antigens, including MAGE-3 (111-125) [6] [7]. Some tumors also express non-classical HLA molecules like HLA-G, which is overexpressed in breast cancer and associated with poor prognosis [3]. HLA-G interacts with inhibitory receptors (e.g., ILT2, ILT4) on immune cells (DCs, T cells, NK cells), transmitting inhibitory signals that suppress activation and effector functions, thereby creating a tolerogenic environment detrimental to the activity of MAGE-3-specific T cells [3].
Table 4: Mechanisms of Immune Evasion Impacting MAGE-3 (111-125) Responses
Evasion Mechanism | Molecular Defect/Pathway | Consequence for MAGE-3 Immunity | Reference |
---|---|---|---|
HLA Class I Downregulation | Gene silencing, transcriptional regulation | Impairs CTL recognition of tumor cells | [3] [5] [10] |
Antigen Processing Machinery (APM) Deficiency | Low TAP-1, LMP-2/7, β2-microglobulin | Reduces peptide supply for HLA class I loading | [3] |
PD-1/PD-L1 Checkpoint Activation | PD-L1 expression in TME | Induces T-cell exhaustion (CD4+ and CD8+) | [6] [7] |
HLA-G Expression | Interaction with ILT2/ILT4 | Inhibits DC, T-cell, and NK cell activity | [3] |
Immunosuppressive Cytokines | IL-10, TGF-β, VEGF secretion | Impairs DC maturation/function, promotes Tregs | [6] [9] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7